BenchChemオンラインストアへようこそ!

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate

Medicinal Chemistry Structure-Activity Relationship Nitroarene Pharmacology

(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate (CAS 433308-47-5) is a synthetic small-molecule heterocyclic ester with the molecular formula C₁₅H₁₀N₄O₅ and a molecular weight of 326.26 g/mol. It belongs to the 1,2,3-benzotriazin-4-one class, a scaffold that has been extensively explored in medicinal chemistry for kinase inhibition, particularly against Src family kinases, VEGFR2, and BCR-ABL.

Molecular Formula C15H10N4O5
Molecular Weight 326.26g/mol
CAS No. 433308-47-5
Cat. No. B362451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate
CAS433308-47-5
Molecular FormulaC15H10N4O5
Molecular Weight326.26g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10N4O5/c20-14-12-6-1-2-7-13(12)16-17-18(14)9-24-15(21)10-4-3-5-11(8-10)19(22)23/h1-8H,9H2
InChIKeyGKUHBECZAORDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate (CAS 433308-47-5) – Chemical Identity and Sourcing Baseline


(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate (CAS 433308-47-5) is a synthetic small-molecule heterocyclic ester with the molecular formula C₁₅H₁₀N₄O₅ and a molecular weight of 326.26 g/mol . It belongs to the 1,2,3-benzotriazin-4-one class, a scaffold that has been extensively explored in medicinal chemistry for kinase inhibition, particularly against Src family kinases, VEGFR2, and BCR-ABL [1]. The compound features a 3-nitrobenzoate moiety connected via a methylene ester linkage to the benzotriazinone core at the N-3 position. This specific regioisomeric and linkage configuration distinguishes it from closely related analogs bearing 2-nitro, 4-nitro, or 4-methyl-3-nitro substitution patterns, as well as from direct ester analogs lacking the methylene spacer. The InChIKey is GKUHBECZAORDBA-UHFFFAOYSA-N and the canonical SMILES is C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] . Publicly available vendor listings indicate availability primarily through custom synthesis channels and specialized chemical suppliers, though commercial off-the-shelf availability from major distributors remains limited as of the search date.

Why Generic Substitution Fails for (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate: Regioisomeric and Linkage Specificity


Benzotriazinone esters with nitrobenzoate substituents cannot be treated as interchangeable procurement items because the position of the nitro group on the benzoate ring and the nature of the ester linkage fundamentally alter electronic properties, metabolic stability, and target engagement profiles. The 3-nitro substitution in this compound places the electron-withdrawing nitro group in a meta relationship to the ester carbonyl, resulting in a distinct electronic distribution and dipole moment compared to the 2-nitro (ortho) isomer (CAS 485378-00-5) or the 4-nitro (para) analog . Furthermore, the methylene (-CH₂-) spacer between the benzotriazinone N-3 and the ester oxygen differentiates this compound from direct ester analogs such as (4-Oxo-1,2,3-benzotriazin-3-yl) 4-nitrobenzoate, where the absence of the methylene linker alters hydrolytic stability, conformational flexibility, and the spatial orientation of the nitrobenzoate pharmacophore relative to the benzotriazinone core. The benzotriazine class has well-documented structure-activity relationships (SAR) in kinase inhibition, where even minor substituent changes can shift potency by orders of magnitude or alter kinase selectivity profiles across Src, Abl, and VEGFR2 targets [1]. Therefore, substituting any regioisomer or linker variant without experimental validation risks invalidating structure-based hypotheses and compromising assay reproducibility.

Quantitative Differentiation Evidence for (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate (CAS 433308-47-5)


Regioisomeric Nitro Positioning: Meta (3-NO₂) vs. Ortho (2-NO₂) Substitution Effects on Electronic Landscape

The 3-nitro (meta) substitution in (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate generates a distinct electronic resonance pattern compared to the 2-nitro (ortho) isomer (CAS 485378-00-5). In the 2-nitro isomer, the nitro group is positioned ortho to the ester carbonyl, enabling intramolecular dipole-dipole interactions and potential through-space electronic effects that are absent in the 3-nitro configuration. This difference is quantifiable via calculated Hammett σₘ (meta) vs. σₒ (ortho) substituent constants: the meta-nitro group exerts a purely inductive/field electron-withdrawing effect (σₘ ≈ 0.71), while the ortho-nitro group introduces additional steric and proximity effects not captured by simple Hammett parameters [1]. These electronic differences directly influence the reduction potential of the nitro group—a critical parameter for bioreductive activation mechanisms relevant to the benzotriazine class—as well as the electrophilicity of the ester carbonyl toward nucleophilic hydrolysis.

Medicinal Chemistry Structure-Activity Relationship Nitroarene Pharmacology

Methylene Spacer vs. Direct Ester Linkage: Implications for Hydrolytic Stability and Conformational Freedom

The presence of a methylene (-CH₂-) spacer between the benzotriazinone N-3 position and the ester oxygen in (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate distinguishes this compound from direct ester analogs such as (4-Oxo-1,2,3-benzotriazin-3-yl) 4-nitrobenzoate (C₁₄H₈N₄O₅, MW 312.24), which lack the methylene bridge [1]. The methylene spacer introduces an additional rotational degree of freedom and increases the distance between the benzotriazinone core and the nitrobenzoate moiety, which can alter: (i) the rate of ester hydrolysis by steric modulation of the carbonyl electrophilicity, (ii) the conformational ensemble available for target binding, and (iii) the metabolic liability profile, as methylene-linked esters may be substrates for different esterase isoforms compared to directly attached esters. The molecular weight difference (326.26 vs. 312.24 g/mol) and the presence of the CH₂ group also affect calculated logP and polar surface area, though experimentally determined values are not publicly available for the target compound.

Prodrug Design Metabolic Stability Structural Biology

Kinase Inhibition Potential: Benzotriazine Class-Level Evidence and the Role of Nitrobenzoate Substitution

The 1,2,3-benzotriazin-4-one scaffold has been validated as a kinase inhibitor pharmacophore through multiple independent studies. The TargeGen patent family (US 7,456,176 B2; US 2011/0294796 A1) explicitly describes benzotriazine compounds of formula (I) as inhibitors of Src family kinases and various receptor and non-receptor kinases [1]. The Noronha et al. (2006) study demonstrated that benzotriazine-based compounds can achieve potent Src kinase inhibition, with compound 43 (a 3-(2-(1-pyrrolidinyl)ethoxy)phenyl analog) identified as one of the most potent inhibitors in the series [2]. While the specific IC₅₀ of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate against Src kinase has not been published, the 4-methyl-3-nitrobenzoate analog (CID 866930) was tested in a corticotropin-releasing factor-binding protein assay and showed EC₅₀ > 53,000 nM, indicating that the 4-methyl substitution at the position adjacent to the nitro group substantially reduces binding affinity in that particular assay context [3]. By inference, the absence of the 4-methyl group in the target compound (3-nitro substitution without the ortho-methyl) preserves a different steric and electronic profile that may yield divergent target engagement.

Kinase Inhibition Src Family Kinases Anticancer Drug Discovery

Bioreductive Activation Potential: Nitro Group Reduction and Hypoxia-Selective Pharmacology

The nitro group on the benzoate moiety of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate is a potential substrate for nitroreductase-mediated bioreduction, a mechanism exploited by several benzotriazine-based clinical candidates such as tirapazamine [1]. The 3-nitro (meta) configuration places the nitro group at a position where its reduction potential is governed primarily by the electron-withdrawing effect of the ester carbonyl in the meta relationship, without the additional steric shielding or intramolecular hydrogen-bonding possibilities available to the 2-nitro isomer. Patent literature on heterocyclic triazines as hypoxic selective protein kinase inhibitors explicitly describes 3-substituted 1,2,4-benzotriazine compounds designed for hypoxia-selective prodrug activation and radiosensitization [2]. The 3-nitrobenzoate ester represents a distinct bioreductive substrate profile compared to 2-nitro or 4-nitro analogs, with the meta positioning predicted to yield an intermediate one-electron reduction potential relative to the ortho and para isomers, based on electrochemical studies of substituted nitrobenzenes [3].

Bioreductive Prodrugs Hypoxia Cancer Therapeutics

Recommended Application Scenarios for (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate (CAS 433308-47-5)


Kinase Inhibitor SAR Probe: Exploring Nitrobenzoate Substitution Effects on Src/Abl Selectivity

This compound serves as a critical SAR probe in benzotriazine-based kinase inhibitor programs. The 3-nitro substitution pattern, combined with the methylene ester linkage, occupies a specific region of chemical space that is distinct from the 4-methyl-3-nitro analog and the 2-nitro isomer. Researchers studying Src, Abl, or VEGFR2 kinase inhibition can use this compound to systematically evaluate how meta-nitro substitution affects kinase binding pocket interactions, complementing existing data on the benzotriazine scaffold from the Noronha et al. (2006) and Cao et al. (2007) SAR campaigns [1]. The compound is particularly valuable for testing hypotheses about hydrogen-bond acceptor positioning by the nitro group in the kinase active site.

Bioreductive Prodrug Candidate Evaluation: Hypoxia-Selective Activation Profiling

Given the established precedent of benzotriazine-based hypoxia-selective agents (e.g., tirapazamine) and the TargeGen patents describing hypoxia-selective benzotriazine kinase inhibitors, this compound is a suitable candidate for evaluating nitroreductase-dependent activation under hypoxic conditions [2]. The 3-nitrobenzoate moiety provides a distinct reduction potential that can be compared against 2-nitro and 4-nitro analogs in standard hypoxia cell culture models (e.g., <0.1% O₂ vs. normoxic controls) to establish structure-hypoxia selectivity relationships.

Analytical Reference Standard for Benzotriazine Ester Characterization

With its well-defined molecular formula (C₁₅H₁₀N₄O₅), InChIKey (GKUHBECZAORDBA-UHFFFAOYSA-N), and canonical SMILES, this compound can be employed as an analytical reference standard for HPLC, LC-MS, and NMR method development in laboratories synthesizing or analyzing benzotriazine ester libraries . Its distinct retention time, mass spectral fragmentation pattern, and NMR chemical shifts provide a benchmark for distinguishing the 3-nitro regioisomer from co-eluting or isobaric 2-nitro and 4-nitro species.

Computational Chemistry and Docking Model Validation

The compound's unique combination of a benzotriazinone core, methylene spacer, and meta-nitrobenzoate ester makes it a useful test case for validating computational docking models and QSAR predictions for benzotriazine-kinase interactions. The meta-nitro substitution provides a distinct electrostatic potential surface compared to ortho- and para-substituted analogs, enabling computational chemists to test the ability of scoring functions and molecular dynamics simulations to discriminate between regioisomeric ligand-protein interactions [1].

Quote Request

Request a Quote for (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.